molecular formula C21H11Cl2NO5 B11692360 4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid

4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid

Cat. No.: B11692360
M. Wt: 428.2 g/mol
InChI Key: RBHLJJNVOQQPBG-UHFFFAOYSA-N
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Description

4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a dioxo-dihydro-isoindole moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindole structure.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction.

    Coupling with Benzoic Acid: The final step involves the coupling of the isoindole-dichlorophenyl intermediate with benzoic acid using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,4-dichlorophenyl)-2-thiazolyl]benzoic acid
  • 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H11Cl2NO5

Molecular Weight

428.2 g/mol

IUPAC Name

4-[2-(2,4-dichlorophenyl)-1,3-dioxoisoindol-5-yl]oxybenzoic acid

InChI

InChI=1S/C21H11Cl2NO5/c22-12-3-8-18(17(23)9-12)24-19(25)15-7-6-14(10-16(15)20(24)26)29-13-4-1-11(2-5-13)21(27)28/h1-10H,(H,27,28)

InChI Key

RBHLJJNVOQQPBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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